molecular formula C7H2BrClN2O2 B1523621 2-Bromo-4-chloro-6-nitrobenzonitrile CAS No. 1082042-23-6

2-Bromo-4-chloro-6-nitrobenzonitrile

Cat. No.: B1523621
CAS No.: 1082042-23-6
M. Wt: 261.46 g/mol
InChI Key: WUEOMKNDJARQMX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H2BrClN2O2 and its molecular weight is 261.46 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Bending Properties in Halobenzonitriles

A study focused on the bending properties of 4-halobenzonitriles, including 4-bromobenzonitrile, highlighted the different bending properties due to molecular structure variations. While not directly on 2-Bromo-4-chloro-6-nitrobenzonitrile, insights into how halogen substitution affects molecular flexibility could be relevant. The research indicated that molecules form halogen-bonded chains in their crystal structures, influencing their bending properties. Such studies are pivotal for understanding the structural implications in materials science and engineering applications, suggesting potential use in designing materials with desired mechanical properties (Veluthaparambath et al., 2022).

Photoelectrochemical Studies

Research on the photoelectrochemical reduction of p-bromo-nitrobenzene, closely related to this compound, demonstrates the potential for detailed mechanistic insights in photoelectrochemistry. Such studies contribute to understanding the electron transfer processes, which are fundamental in the development of photoelectrochemical cells and sensors. The findings from these studies could influence the design and optimization of photoelectrochemical systems for various applications, including environmental monitoring and renewable energy (Compton & Dryfe, 1994).

Vibrational Spectroscopy and Quantum Chemical Calculations

Vibrational spectroscopy and quantum chemical calculations on 4-chloro-3-nitrobenzonitrile provide valuable information on the molecular structure, which could be analogous to studies on this compound. These methods allow for the prediction and interpretation of vibrational frequencies, molecular geometry, and electronic properties. Such analytical techniques are crucial in pharmaceuticals, material science, and chemical research for identifying and characterizing compounds (Sert, Çırak, & Ucun, 2013).

Properties

IUPAC Name

2-bromo-4-chloro-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O2/c8-6-1-4(9)2-7(11(12)13)5(6)3-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEOMKNDJARQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.